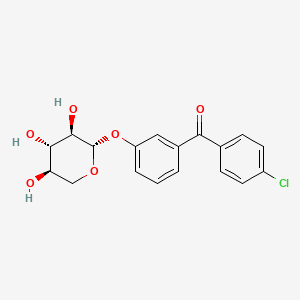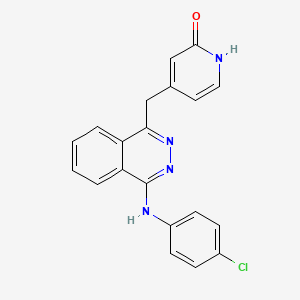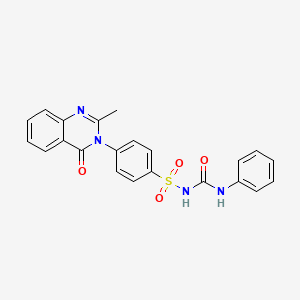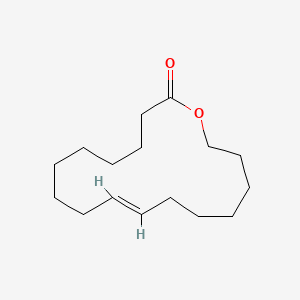
Oxacycloheptadec-10-en-2-one, (10E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacycloheptadec-10-en-2-one, (10E)-, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2. It is characterized by a 17-membered ring containing an oxygen atom and a double bond at the 10th position. This compound is known for its strong musky odor and is widely used in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-10-en-2-one can be synthesized through various methods. One notable method involves the use of trimethyl orthoformate (TMOF) and diacetyl oxide (Ac2O) as reagents. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired macrocyclic lactone .
Industrial Production Methods
In the fragrance industry, the production of oxacycloheptadec-10-en-2-one is often carried out on a large scale using economically viable and efficient synthetic routes. The process typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxacycloheptadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated lactone.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Various reagents, such as halogens and nucleophiles, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated lactones .
Aplicaciones Científicas De Investigación
Oxacycloheptadec-10-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of macrocyclic lactones.
Biology: The compound’s musky odor makes it useful in olfactory research and studies related to pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism by which oxacycloheptadec-10-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets involved include various olfactory receptor proteins .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadecanone: Another macrocyclic lactone with a similar musky odor but a smaller ring size.
Exaltolide: A 15-membered macrocyclic lactone used in fragrances, known for its sweet, musky scent.
Muscone: A macrocyclic ketone with a musky odor, commonly found in natural musk.
Uniqueness
Oxacycloheptadec-10-en-2-one stands out due to its 17-membered ring structure, which imparts unique olfactory properties. Its stability and ease of synthesis also make it a preferred choice in the fragrance industry .
Propiedades
Número CAS |
63286-42-0 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
(10E)-1-oxacycloheptadec-10-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2/b3-1+ |
Clave InChI |
QILMAYXCYBTEDM-HNQUOIGGSA-N |
SMILES isomérico |
C1CCC/C=C/CCCCCCOC(=O)CCC1 |
SMILES canónico |
C1CCCC=CCCCCCCOC(=O)CCC1 |
Densidad |
0.949-0.957 |
Descripción física |
Liquid Clear colourless or pale yellow liquid; Sweet musky fruity aroma |
Solubilidad |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




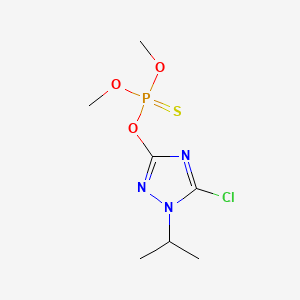


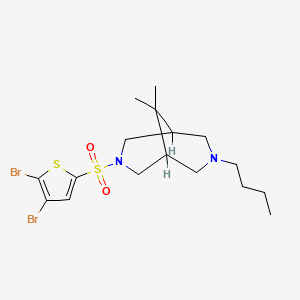
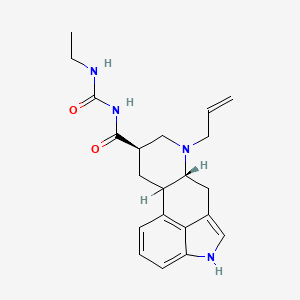

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)

